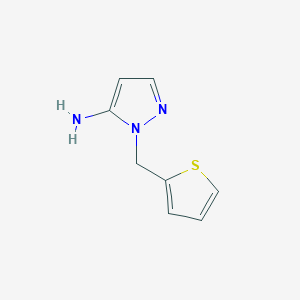

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Descripción

Significance of Pyrazole (B372694) and Thiophene (B33073) Scaffolds in Medicinal Chemistry and Organic Synthesis

Versatility of Pyrazole Derivatives

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. globalresearchonline.netmdpi.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities. globalresearchonline.net The unique structural features of the pyrazole nucleus allow it to serve as a versatile building block in the design of compounds with a wide range of therapeutic applications. globalresearchonline.net

Table 1: Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | A number of pyrazole-containing compounds have demonstrated potent anti-inflammatory effects. |

| Analgesic | Pyrazole derivatives have been investigated for their pain-relieving properties. |

| Anticancer | The pyrazole scaffold is present in several compounds with demonstrated anticancer activity. |

| Antimicrobial | Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens. |

The synthetic accessibility and the ability to readily functionalize the pyrazole ring have made it a popular target for organic chemists. globalresearchonline.net This has led to the development of a vast library of pyrazole derivatives with diverse biological and material science applications.

Role of Thiophene Moieties in Bioactive Molecules

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another critical heterocycle in drug discovery and materials science. derpharmachemica.comnih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in a molecule without a significant loss of biological activity, while potentially improving the molecule's pharmacokinetic profile. nih.gov

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the binding affinity of a molecule to its biological target. nih.gov Thiophene and its derivatives are found in a multitude of approved drugs and investigational compounds, highlighting their therapeutic relevance. nih.gov

Table 2: Therapeutic Areas of Thiophene-Containing Drugs

| Therapeutic Area | Example Drug Class |

|---|---|

| Infectious Diseases | Antibacterials, Antifungals |

| Oncology | Kinase Inhibitors |

| Inflammation | Anti-inflammatory Agents |

Structural Context of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

The chemical identity of this compound is defined by a unique combination of a pyrazole ring, a thiophene ring, and an amino functional group. vulcanchem.com This specific arrangement of atoms and functional groups dictates its chemical properties and potential applications. vulcanchem.com

Table 3: Identification Parameters of this compound

| Parameter | Value |

|---|---|

| CAS Number | 4394-26-7 |

| Molecular Formula | C₈H₉N₃S |

| Molecular Weight | 179.24 g/mol |

| IUPAC Name | this compound |

Pyrazole Ring System Characteristics

The pyrazole ring is an aromatic heterocycle, a property that confers significant stability to the molecule. globalresearchonline.net Due to the presence of two nitrogen atoms, the pyrazole ring can exhibit tautomerism, where protons can shift between the nitrogen atoms, leading to different isomeric forms. globalresearchonline.net The electron distribution within the pyrazole ring makes it susceptible to electrophilic substitution, typically at the 4-position. globalresearchonline.net The pyrazole ring is also generally resistant to oxidation. globalresearchonline.net

Thiophen-2-ylmethyl Substitution

In this compound, the thiophene ring is attached to the N1 position of the pyrazole ring via a methylene (B1212753) (-CH₂-) bridge. This "thiophen-2-ylmethyl" substituent can influence the properties of the pyrazole core. The thiophene ring itself is electron-rich and can engage in π-π stacking interactions. The methylene spacer provides conformational flexibility, allowing the two heterocyclic rings to adopt various spatial orientations. Electronically, the thiophene ring is considered to be aromatic, though its aromaticity is less than that of benzene. wikipedia.org The sulfur atom can influence the electron density of the attached pyrazole ring through inductive and resonance effects.

Significance of the 5-Amino Group on the Pyrazole Ring

The presence of an amino (-NH₂) group at the 5-position of the pyrazole ring is a key structural feature. smolecule.com This amino group is a strong electron-donating group, which significantly influences the electronic properties of the pyrazole ring. It increases the electron density of the ring, which can affect its reactivity in various chemical transformations. The amino group also provides a site for further chemical modification, such as acylation, alkylation, or diazotization, making 5-aminopyrazoles valuable synthetic intermediates for the construction of more complex heterocyclic systems. smolecule.com The presence of both a hydrogen bond donor (the N-H of the amino group) and acceptor (the lone pair of electrons on the nitrogen) allows this part of the molecule to participate in intermolecular hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(thiophen-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEVMOCBDLBBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368872 | |

| Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-26-7 | |

| Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Thiophen 2 Ylmethyl 1h Pyrazol 5 Amine and Its Derivatives

General Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole ring is a fundamental step in the synthesis of these compounds. Several classical and modern synthetic methods are employed, often relying on the formation of the di-nitrogen linkage and subsequent cyclization.

Condensation Reactions

Condensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis, which has been a staple for over a century. This method typically involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. The versatility of this approach allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole.

To synthesize 5-aminopyrazoles, a common precursor is a β-ketonitrile. The reaction of a β-ketonitrile with a hydrazine proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole ring system. This method is highly versatile for producing various substituted 5-aminopyrazoles.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| β-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | Knorr Synthesis |

| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | General Method |

Cyclocondensation Reactions

Cyclocondensation reactions are a primary and widely utilized method for synthesizing the pyrazole core. This approach involves the reaction of a bidentate nucleophile, such as hydrazine or its derivatives, with a 1,3-difunctional electrophile. researchgate.net Common electrophilic partners include 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and β-enaminones. researchgate.net

The reaction of α,β-unsaturated ketones or aldehydes with hydrazines is a prominent example of cyclocondensation leading to pyrazoles. This reaction often proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular condensation and subsequent oxidation or elimination to afford the aromatic pyrazole ring. For example, α,β-unsaturated carbonyl compounds react with hydrazine to initially form pyrazolines, which are then oxidized to pyrazoles. researchgate.net If the α,β-unsaturated system contains a suitable leaving group, the pyrazole can be formed directly by elimination after the initial cyclization. researchgate.net

Another important variation is the use of acetylenic ketones as the 1,3-dielectrophilic partner. The reaction of acetylenic ketones with hydrazine derivatives has been known for over a century and typically results in the formation of pyrazoles, although it can sometimes lead to a mixture of regioisomers. researchgate.net

One-Pot Multicomponent Processes

One-pot multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of pyrazole derivatives. These reactions often involve the in situ generation of one of the key intermediates, which then undergoes a cyclization reaction.

A common strategy for MCRs involves the Knoevenagel condensation. For example, a facile one-pot, four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been reported. This reaction utilizes ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes. wikipedia.org The reaction proceeds via an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization to form the fused pyrazole system. The use of environmentally benign catalysts and solvents further enhances the appeal of these methods. wikipedia.org

Another approach involves the in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then reacted with hydrazines in a one-pot fashion to yield the corresponding pyrazoles. nih.gov This avoids the need to isolate the often-unstable dicarbonyl intermediates. Similarly, multicomponent approaches can be designed where hydrazone intermediates are formed in situ from aldehydes and hydrazines, which then react with other components to build the pyrazole ring. nih.gov

| Reaction Type | Starting Materials | Key Features |

| Four-component reaction | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehyde | Efficient synthesis of fused pyrazole systems. wikipedia.org |

| Three-component reaction | Enolate, carboxylic acid chloride, hydrazine | In situ generation of 1,3-dicarbonyl intermediate. nih.gov |

| Three-component reaction | Aldehyde, hydrazine, β-diketone/β-ketoester | Solvent-free conditions can be employed. nih.gov |

Specific Approaches to N-Substituted Pyrazoles from Primary Amines

The introduction of a substituent at the N1 position of the pyrazole ring is crucial for tuning the molecule's properties. While the use of substituted hydrazines in the initial ring formation is a common method, direct N-substitution on a pre-formed pyrazole ring or the use of primary amines as a nitrogen source are also valuable strategies.

Nucleophilic Substitution Reactions

The direct N-alkylation or N-arylation of a pyrazole ring via nucleophilic substitution is a common method for introducing substituents at the nitrogen atom. This typically involves the deprotonation of the pyrazole N-H with a base to form a pyrazolate anion, which then acts as a nucleophile and attacks an alkyl or aryl halide.

In the context of synthesizing N-aryl pyrazoles, classic methods like the Ullmann condensation have been employed. This reaction involves the copper-catalyzed coupling of an aryl halide with a pyrazole. wikipedia.org While effective, traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications of the Ullmann reaction, as well as the related Chan-Evans-Lam coupling, utilize arylboronic acids and catalytic amounts of copper, often under milder conditions.

A more contemporary and versatile approach for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has a broad scope and is highly tolerant of various functional groups. wikipedia.org It can be effectively used for the N-arylation of pyrazoles with aryl halides. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be optimized for specific substrates. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction. wikipedia.org

| Reaction Name | Coupling Partners | Catalyst | Key Features |

| Ullmann Condensation | Pyrazole, Aryl Halide | Copper | Often requires high temperatures. wikipedia.org |

| Chan-Evans-Lam Coupling | Pyrazole, Arylboronic Acid | Copper | Milder conditions than traditional Ullmann. |

| Buchwald-Hartwig Amination | Pyrazole, Aryl Halide | Palladium | Broad substrate scope and functional group tolerance. wikipedia.org |

Electrophilic Amination Strategies

A more direct approach to N-substituted pyrazoles from primary amines involves an initial electrophilic amination of the primary amine to form a hydrazine in situ, which then undergoes a condensation reaction with a 1,3-dicarbonyl compound to form the pyrazole ring. This one-pot methodology avoids the often-difficult handling of isolated hydrazine derivatives.

In this strategy, a primary amine is treated with an electrophilic amination reagent. researchgate.net A variety of such reagents have been developed, including those that deliver a protected or unprotected amino group. For instance, oxaziridine-derived reagents can be used for the electrophilic amination of primary amines to afford N-Boc protected hydrazines. openochem.org More direct approaches utilize reagents like O-(4-nitrobenzoyl)hydroxylamine, which can react with a primary amine to generate an unprotected hydrazine. researchgate.net This in situ generated hydrazine can then be trapped by a 1,3-diketone present in the reaction mixture to form the N-substituted pyrazole. researchgate.net

The success of this one-pot approach often depends on the careful selection of the amination reagent and reaction conditions to ensure that the rate of hydrazine formation and its subsequent trapping by the dicarbonyl compound are well-matched to avoid side reactions. researchgate.net This method has been shown to be effective for a range of both aliphatic and aromatic primary amines, providing a practical route to a diverse array of N-substituted pyrazoles. researchgate.net

| Primary Amine | Electrophilic Amination Reagent | 1,3-Dicarbonyl Compound | Product |

| Aliphatic Amine | O-(4-nitrobenzoyl)hydroxylamine | 2,4-Pentanedione | N-Alkyl-3,5-dimethylpyrazole researchgate.net |

| Aromatic Amine | O-(4-nitrobenzoyl)hydroxylamine | 2,4-Pentanedione | N-Aryl-3,5-dimethylpyrazole researchgate.net |

| Primary Amine | Diethylketomalonate-derived oxaziridine | 2,4-Pentanedione | N-Alkyl/Aryl-3,5-dimethylpyrazole openochem.org |

Synthetic Routes to 5-Aminopyrazoles

The construction of the 5-aminopyrazole ring system is a well-established area of heterocyclic chemistry, with several reliable methods available for its synthesis. The most prevalent and versatile of these is the condensation of a β-ketonitrile with a hydrazine derivative. researchgate.netnih.gov

To synthesize the target compound, 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine , this general strategy is adapted by using a specific hydrazine, namely (thiophen-2-ylmethyl)hydrazine. The other key precursor is a β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its synthetic equivalents.

The reaction mechanism is believed to proceed through two key steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (thiophen-2-ylmethyl)hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. nih.gov

Intramolecular Cyclization: The hydrazone then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This ring-closing step results in the formation of the stable 5-aminopyrazole ring. nih.gov

The regioselectivity of the reaction, which dictates the position of the thiophen-2-ylmethyl group on the pyrazole ring, is a crucial aspect. When an unsymmetrically substituted hydrazine like (thiophen-2-ylmethyl)hydrazine is used, the reaction with a β-ketonitrile generally yields the 1-substituted-5-aminopyrazole as the major product under neutral or acidic conditions. wordpress.com This is attributed to the thermodynamic stability of the resulting isomer. wordpress.com

Alternative synthetic approaches to the 5-aminopyrazole core have also been developed, including:

Solid-Phase Synthesis: This methodology allows for the high-throughput synthesis of 5-aminopyrazole libraries. In this approach, a β-ketonitrile is attached to a solid support, and the reaction with a hydrazine is carried out, followed by cleavage from the resin to release the desired 5-aminopyrazole. nih.gov

From other Heterocycles: 5-aminopyrazoles can also be synthesized through the ring transformation of other heterocyclic systems, such as isoxazoles or isothiazoles, upon treatment with hydrazine.

Table 1: Key Reactions in the Synthesis of 5-Aminopyrazoles

| Reaction Type | Reactants | Key Intermediate | Product |

| Condensation | β-Ketonitrile, Hydrazine | Hydrazone | 5-Aminopyrazole |

| Solid-Phase Synthesis | Resin-bound β-Ketonitrile, Hydrazine | Resin-bound Hydrazone | 5-Aminopyrazole |

| Ring Transformation | Isoxazole, Hydrazine | - | 5-Aminopyrazole |

Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, making it an excellent platform for the generation of diverse chemical libraries. The primary sites for derivatization are the exocyclic amino group at the C5 position and, to a lesser extent, the C4 position of the pyrazole ring. mdpi.com

Functionalization of the 5-Amino Group:

The amino group at the C5 position is nucleophilic and readily undergoes reactions with various electrophiles. researchgate.net Common derivatization strategies targeting this group include:

Acylation: The reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides yields the corresponding N-acyl-5-aminopyrazole derivatives. This transformation is often carried out in the presence of a base to neutralize the acid byproduct. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide derivatives. This allows for the introduction of a wide range of substituted aryl or alkyl sulfonyl groups. nih.govnih.gov

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents, although controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. nih.gov

Construction of Fused Heterocyclic Systems:

The 5-aminopyrazole scaffold is a valuable building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. nih.govbeilstein-journals.org This is typically achieved by reacting the 1,2-binucleophilic sites (the C5-amino group and the N1-ring nitrogen) with 1,3-dielectrophiles.

Synthesis of Pyrazolo[1,5-a]pyrimidines: Reaction with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, is a common method for the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: Condensation with α,β-unsaturated carbonyl compounds or through multicomponent reactions involving an aldehyde and an active methylene (B1212753) compound (e.g., a β-ketonitrile) can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov

Functionalization of the C4 Position:

While the 5-amino group is generally the most reactive site, the C4 position of the pyrazole ring can also be functionalized, particularly through electrophilic substitution reactions.

Arylation: The C4 position can undergo arylation, for instance, through a laccase-mediated reaction with catechols to form ortho-quinones, which then react with the 5-aminopyrazole. nih.gov This allows for the introduction of aryl substituents at this position. nih.gov

Table 2: Derivatization Reactions of the 5-Aminopyrazole Scaffold

| Reaction Type | Reagent | Functional Group Targeted | Resulting Structure |

| Acylation | Acid Chloride/Anhydride | 5-Amino | N-Acyl-5-aminopyrazole |

| Sulfonylation | Sulfonyl Chloride | 5-Amino | N-Sulfonyl-5-aminopyrazole |

| Alkylation | Alkyl Halide | 5-Amino | N-Alkyl-5-aminopyrazole |

| Cyclocondensation | β-Diketone | 5-Amino and Ring Nitrogen | Pyrazolo[1,5-a]pyrimidine |

| Cyclocondensation | α,β-Unsaturated Ketone | 5-Amino and Ring Nitrogen | Pyrazolo[3,4-b]pyridine |

| Arylation | Catechol (laccase-mediated) | C4-Position | C4-Aryl-5-aminopyrazole |

Chemical Reactivity and Transformation Pathways of 1 Thiophen 2 Ylmethyl 1h Pyrazol 5 Amine

Reactivity of the Pyrazole (B372694) Amine Moiety

The pyrazole ring substituted with a 5-amino group is a highly activated system. The amino group increases the electron density of the pyrazole ring, particularly at the C-4 position, making it susceptible to electrophilic attack. The amine itself, along with the ring nitrogen atoms, acts as a potent nucleophilic center.

The pyrazole amine moiety readily reacts with a variety of electrophilic reagents. The primary sites of reaction are the exocyclic amino group and the C-4 carbon of the pyrazole ring.

Halogenation: The electron-rich nature of the pyrazole ring, enhanced by the 5-amino group, facilitates electrophilic halogenation, which typically occurs at the C-4 position. Reactions with N-halosuccinimides are efficient for this purpose. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used to introduce bromine and chlorine atoms, respectively, onto the pyrazole ring. These reactions are often carried out under mild conditions, for example, at room temperature in a suitable solvent.

| Reagent | Product Type | Position of Substitution | Reference |

| N-Bromosuccinimide (NBS) | 4-Bromo-pyrazol-5-amine derivative | C-4 | chim.it |

| N-Chlorosuccinimide (NCS) | 4-Chloro-pyrazol-5-amine derivative | C-4 | chim.it |

| Iodine (I₂) with an oxidant | 4-Iodo-pyrazol-5-amine derivative | C-4 | nih.gov |

Acylation: The 5-amino group is a primary nucleophile and can react with electrophilic acylating agents such as acid chlorides and anhydrides to form the corresponding amide derivatives. This reaction is a common pathway for functionalizing the amine group.

Reaction with 1,3-Dielectrophiles: The nucleophilic centers of the 5-aminopyrazole core (the exocyclic amine and the ring nitrogens) can react with 1,3-dielectrophilic systems. This reactivity is fundamental in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Due to the high electron density of both the pyrazole and thiophene (B33073) rings, and the presence of the nucleophilic amino group, 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine is generally unreactive towards nucleophilic reagents. Nucleophilic aromatic substitution is not a favored pathway for this molecule under normal conditions, as there are no strong electron-withdrawing groups to activate the rings for such attacks. The primary reactive character of the molecule is nucleophilic and basic, predisposing it to react with electrophiles and acids.

Potential Chemical Reactions

Beyond the fundamental reactivity of the pyrazole amine core, the molecule can undergo a range of other chemical transformations, including oxidation, reduction, and further substitution reactions.

The 5-aminopyrazole moiety is susceptible to oxidation, primarily leading to the formation of azo compounds through dehydrogenative coupling.

Oxidative Dimerization: In the presence of suitable oxidizing agents, two molecules of a pyrazol-5-amine can couple to form a symmetrical azo-dimer. This N-N bond formation is a key transformation pathway. Various oxidant systems, including copper-catalyzed reactions with peroxides or iodine-mediated systems, have been shown to be effective for this transformation in related pyrazol-5-amines. nih.gov These reactions can sometimes be combined with other functionalizations, such as simultaneous iodination of the C-4 position. nih.gov

| Oxidant System | Product Type | Key Transformation | Reference |

| CuI / TBHP | Azo-dimer | N-N Coupling | nih.gov |

| I₂ / TBHP | 4,4'-Diiodo-azo-dimer | N-N Coupling and C-4 Iodination | nih.gov |

Reduction of this compound can target either the aromatic rings or the amino functional group, although the aromatic systems are generally stable.

Reduction of the Thiophene Ring: The thiophene ring can be reduced under specific conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming a tetrahydrothiophene (B86538) derivative. studysmarter.co.uk Another method is ionic hydrogenation, which utilizes an acid and a hydride donor (like a silane) to achieve complete reduction of the thiophene ring. researchgate.net

Deamination of the Amino Group: The 5-amino group can be removed and replaced with a hydrogen atom through a deamination process. This transformation can be achieved via diazotization followed by a radical reduction. For example, treatment with tert-butyl nitrite (B80452) in a suitable solvent can lead to the formation of the corresponding pyrazolyl radical, which then abstracts a hydrogen atom from the solvent to yield the deaminated product. acs.org The pyrazole ring itself is highly stable and resistant to reduction under typical chemical conditions due to its aromatic character.

The molecule offers multiple sites for substitution reactions, primarily electrophilic aromatic substitution on the pyrazole and thiophene rings.

Electrophilic Aromatic Substitution: As mentioned, the C-4 position of the 5-aminopyrazole ring is highly activated and is the primary site for electrophilic substitution, such as halogenation. chim.it The thiophene ring is also activated towards electrophilic substitution, typically occurring at the C-5 position (or C-3, depending on directing effects).

Cross-Coupling Reactions: The halogenated derivatives produced via substitution reactions are valuable intermediates for further C-C or C-N bond-forming reactions. For example, a 4-iodo-pyrazolyl derivative can undergo Sonogashira cross-coupling with terminal alkynes in the presence of a palladium and copper catalyst system to install an alkynyl substituent at the C-4 position. nih.gov This highlights a pathway to more complex molecular architectures.

| Reaction Type | Reagent/Catalyst | Position | Product Feature | Reference |

| Electrophilic Halogenation | NBS, NCS, I₂ | Pyrazole C-4 | C-Halogen bond | chim.it, nih.gov |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | Pyrazole C-4 (from 4-iodo precursor) | C-C triple bond | nih.gov |

Annulation and Ring-Fused Pyrazole Derivatives

The structure of this compound, featuring both a reactive amino group and an adjacent C-H bond, makes it an ideal precursor for constructing fused-ring systems. These reactions, known as annulation, build a new ring onto the existing pyrazole core, resulting in bicyclic and polycyclic heterocyclic compounds. The following sections detail the specific pathways for synthesizing pyrazole-fused pyridazines, pyrazines, thiazoles, tetrazoles, and chromones.

Pyrazole-Fused Pyridazines via Direct Coupling

The synthesis of pyrazolo[3,4-d]pyridazine derivatives from this compound can be achieved through a direct oxidative dimerization reaction. This transformation typically involves a copper-catalyzed process where two molecules of the 5-aminopyrazole precursor undergo intermolecular coupling. The reaction proceeds through the formation of bonds between the C-4 position of one pyrazole ring and the exocyclic amino group (N-H) of the second molecule, alongside a direct N-N bond formation between the amino groups.

This method provides a highly efficient and atom-economical route to the fused pyridazine (B1198779) core. The choice of catalyst and oxidant is crucial for selectively promoting the desired C-H/N-H and N-H/N-H bond formations. Research on analogous 5-aminopyrazoles has demonstrated that catalysts like copper(II) acetate (B1210297) in the presence of an oxidant such as benzoyl peroxide can effectively mediate this transformation. The reaction involving this compound would be expected to yield 1,1'-bis(thiophen-2-ylmethyl)-1H,1'H-[4,5'-bipyrazol]-5-amine derivatives which upon intramolecular cyclization would lead to the final fused pyridazine product.

| Entry | R¹ (on Pyrazole-N1) | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl | Cu(OAc)₂ | BPO | Toluene | 120 | 79 |

| 2 | 4-Methylphenyl | Cu(OAc)₂ | BPO | Toluene | 120 | 75 |

| 3 | 4-Fluorophenyl | Cu(OAc)₂ | BPO | Toluene | 120 | 72 |

| 4 | Thienyl | Cu(OAc)₂ | BPO | Toluene | 120 | 65 |

Table 1: Representative Conditions for the Synthesis of Pyrazole-Fused Pyridazines via Dimerization of 5-Aminopyrazoles. (BPO = Benzoyl Peroxide)

Pyrazole-Fused Pyrazines

In a remarkable display of chemoselectivity, the reaction pathway of 5-aminopyrazoles can be switched from pyridazine to pyrazine (B50134) formation by modifying the reaction conditions. The synthesis of pyrazolo[3,4-b]pyrazines from this compound involves a copper-catalyzed oxidative dimerization that proceeds via C-H/C-H and N-H/N-H bond couplings, distinct from the pyridazine pathway.

This transformation is typically achieved by using a different catalytic system, such as copper(II) chloride with a ligand like 1,10-phenanthroline, and a different oxidant, like tert-butyl peroxybenzoate, in the presence of a base. Under these conditions, two molecules of this compound would couple symmetrically to form the pyrazolo[3,4-b]pyrazine scaffold. This method highlights the tunability of modern catalytic systems to selectively forge specific bonds and generate distinct heterocyclic cores from a single precursor.

| Entry | R¹ (on Pyrazole-N1) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl | CuCl₂ | 1,10-Phen | Na₂CO₃ | Toluene | 130 | 78 |

| 2 | 4-Chlorophenyl | CuCl₂ | 1,10-Phen | Na₂CO₃ | Toluene | 130 | 75 |

| 3 | Ethyl | CuCl₂ | 1,10-Phen | Na₂CO₃ | Toluene | 130 | 62 |

| 4 | Thienyl | CuCl₂ | 1,10-Phen | Na₂CO₃ | Toluene | 130 | 68 |

Table 2: Representative Conditions for the Synthesis of Pyrazole-Fused Pyrazines via Dimerization of 5-Aminopyrazoles.

Pyrazole-Thiazole Hybrids

The construction of pyrazole-thiazole hybrids from this compound typically proceeds through a multi-step sequence involving the conversion of the 5-amino group into a functionality suitable for thiazole (B1198619) ring formation. A common and effective strategy is the Hantzsch thiazole synthesis. researchgate.net

In this pathway, the 5-amino group of the starting pyrazole is first converted into a pyrazolyl-thiourea. This is readily accomplished by reacting this compound with an appropriate isothiocyanate (e.g., phenyl isothiocyanate). The resulting N-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)thiourea serves as the key intermediate. This thiourea (B124793) derivative is then subjected to a cyclocondensation reaction with an α-haloketone, such as 2-bromoacetophenone (B140003) or its substituted analogues. nih.gov This reaction, typically carried out in a solvent like ethanol (B145695) under reflux, directly furnishes the 2-aminothiazole (B372263) ring appended to the pyrazole core, yielding a 2-(pyrazol-5-ylamino)thiazole derivative. researchgate.net

| Entry | Pyrazolyl-Thiourea Intermediate | α-Haloketone | Reaction Conditions | Yield (%) |

| 1 | N-(1-Phenyl-1H-pyrazol-5-yl)thiourea | 2-Bromoacetophenone | Ethanol, Reflux, 4h | 85 |

| 2 | N-(1-Phenyl-1H-pyrazol-5-yl)thiourea | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Ethanol, Reflux, 5h | 82 |

| 3 | N-(1-Ethyl-1H-pyrazol-5-yl)thiourea | 2-Bromoacetophenone | DMF, 80°C, 3h | 78 |

Table 3: General Conditions for Hantzsch Synthesis of Pyrazole-Thiazole Hybrids.

Pyrazole-Tetrazole Derivatives

The synthesis of pyrazole-tetrazole derivatives from this compound necessitates the transformation of the 5-amino group into a nitrile functionality, which is the direct precursor for the tetrazole ring. This conversion is most commonly achieved through the Sandmeyer reaction.

The process begins with the diazotization of the 5-amino group of this compound using a source of nitrous acid (e.g., sodium nitrite in hydrochloric acid) at low temperatures (0–5 °C). The resulting diazonium salt is highly reactive and is immediately treated in situ with a cyanide salt, typically copper(I) cyanide, to yield 1-(thiophen-2-ylmethyl)-1H-pyrazole-5-carbonitrile.

In the final step, the pyrazole-5-carbonitrile undergoes a [3+2] cycloaddition reaction with an azide (B81097) source to form the tetrazole ring. mdpi.com This is typically performed by heating the nitrile with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF), often with an additive such as ammonium (B1175870) chloride or triethylamine (B128534) hydrochloride to facilitate the reaction. This sequence provides a reliable pathway to 5-(1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl)-1H-tetrazole. mdpi.com

| Entry | Pyrazole-Carbonitrile Substrate | Azide Source | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Phenyl-1H-pyrazole-4-carbonitrile | NaN₃ | NH₄Cl | DMF | 120 | 92 |

| 2 | 1-Aryl-3-methyl-1H-pyrazole-4-carbonitrile | NaN₃ | NH₄Cl | DMF | 120 | 85-95 |

| 3 | 1-Aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | NaN₃ | TEA·HCl | DMF | 110 | 88 |

Table 4: Representative Conditions for the Cycloaddition Step to Form Pyrazole-Tetrazole Hybrids. mdpi.com

Pyrazole-Chromone Compounds

The versatile reactivity of this compound allows for its use in the synthesis of complex fused systems incorporating the chromone (B188151) moiety. One established method involves the reaction of 5-aminopyrazoles with 3-formylchromone. nih.gov

In this reaction, the nucleophilic 5-amino group of this compound attacks the electrophilic carbon of the formyl group on the chromone ring. This initial condensation is followed by an intramolecular cyclization, where the C-4 position of the pyrazole ring attacks the C-2 position of the chromone's pyran ring, leading to a Michael-type addition. Subsequent aromatization through the elimination of a water molecule results in the formation of a complex, multi-ring system, specifically a chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one derivative. nih.gov The reaction is often facilitated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like dimethylformamide (DMF). nih.gov

| Entry | 5-Aminopyrazole Derivative | Chromone Precursor | Conditions | Product Type | Yield (%) |

| 1 | 5-Amino-3-methyl-1H-pyrazole | 3-Formylchromone | DMF/DBU, Reflux | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | 60 |

| 2 | 5-Amino-3-arylpyrazole | Chromanone | Pyridine, 100°C | Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine | 51-57 |

| 3 | 1-Phenyl-3-methyl-5-aminopyrazole | 1-(2-Hydroxyaryl)propane-1,3-dione | EtOH/HCl, Reflux | 2-(Pyrazol-5-yl)chromone | 50-83 |

Table 5: Reaction Conditions for the Synthesis of Pyrazole-Chromone Compounds. nih.gov

Advanced Spectroscopic Characterization of 1 Thiophen 2 Ylmethyl 1h Pyrazol 5 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the pyrazole (B372694) ring, the methylene (B1212753) bridge, and the amine group.

The protons of the thiophene ring typically appear in the aromatic region of the spectrum. Due to the heteroatom's influence, these protons are deshielded and resonate at lower fields. For analogous thiophene-pyrazole hybrids, signals for thiophene and other aromatic ring protons are observed as doublets and multiplets in the aromatic proton absorption range. semanticscholar.org

The pyrazole ring protons also resonate in the aromatic region, with their chemical shifts influenced by the substituents on the ring. For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole ring protons appear as multiplets at δ 7.65–7.64 ppm (H-4), 7.54–7.53 ppm (H-5), and 6.28–6.26 ppm (H-3). mdpi.com

A characteristic signal for the methylene bridge (-CH₂-) connecting the thiophene and pyrazole rings is anticipated. This signal would likely appear as a singlet, given the absence of adjacent protons for coupling. In related thiophene-pyrazole conjugates, methylene protons of a pyrazole ring have been noted to exhibit specific spin systems. semanticscholar.org

The protons of the amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration. In the ¹H NMR spectrum of 4-amino acetophenone, the NH₂ protons present as a singlet at 6.17 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Thiophene-H | ~6.8 - 7.5 | Multiplet |

| Pyrazole-H | ~6.0 - 7.8 | Doublet/Triplet |

| Methylene (-CH₂-) | ~5.0 - 5.5 | Singlet |

| Amine (-NH₂) | Variable (broad) | Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the thiophene and pyrazole rings will appear in the downfield region of the spectrum, typically between δ 100 and 150 ppm. In a series of thiophene-pyrazole conjugates, the signals for the C-4, C-5, and C-3 carbons of the pyrazole ring were observed at δ 42.54–44.25, 63.10–63.90, and 147.30–149.64 ppm, respectively. semanticscholar.org For 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole carbons were observed at 140.3 ppm, 129.1 ppm, and 106.6 ppm. mdpi.com

The methylene bridge carbon is expected to resonate in the aliphatic region of the spectrum, likely between δ 40 and 60 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C | ~120 - 145 |

| Pyrazole-C | ~100 - 150 |

| Methylene (-CH₂-) | ~40 - 60 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds.

N-H Stretching: The amine group should give rise to one or two sharp bands in the region of 3300–3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge will appear just below 3000 cm⁻¹. In pyrazole derivatives, C-H stretching vibrations are normally observed in the 3100-3000 cm⁻¹ region for aromatic compounds. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the pyrazole and thiophene rings are expected in the 1400–1650 cm⁻¹ region. For some pyrazole derivatives, C=N stretching is observed at 1460 cm⁻¹. researchgate.net In the FT-IR spectra of other thiophene-pyrazole compounds, absorption bands in the 1612-1618 cm⁻¹ and 1595-1597 cm⁻¹ regions are attributed to C=N stretching.

C-S Stretching: The thiophene ring should exhibit a C-S stretching vibration, which is typically weaker and found in the fingerprint region.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=N / C=C Stretch | 1400 - 1650 |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. Many functional groups in pyrazole derivatives are found to be Raman active. rsc.org The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring, which may be weak in the IR, could show a more intense band in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus confirming the molecular weight and offering structural clues. For this compound (C₈H₉N₃S), the expected monoisotopic mass is approximately 179.05 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Predicted mass spectrometry data suggests an [M+H]⁺ adduct at m/z 180.05899 and an [M+Na]⁺ adduct at m/z 202.04093. uni.lu Fragmentation of the molecular ion would likely involve the cleavage of the methylene bridge, leading to fragments corresponding to the thiophen-2-ylmethyl cation and the 1H-pyrazol-5-amine radical cation, or vice versa. The characterization of synthesized thiophene-bearing pyrazole derivatives often includes mass spectral analysis to confirm their structures. nih.gov

| Ion Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.05899 |

| [M+Na]⁺ | 202.04093 |

| [M-H]⁻ | 178.04443 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound and its analogues, the UV-Vis spectra are primarily influenced by the electronic systems of the pyrazole and thiophene rings. The absorption bands observed in the UV-Vis region correspond to π → π* and n → π* transitions within these aromatic heterocycles.

The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the substitution pattern on both the pyrazole and thiophene rings, as well as the solvent used for analysis. Generally, thiophene-pyrazole derivatives exhibit characteristic absorption bands in the range of 250–350 nm. For instance, studies on pyrazole-thiophene-based amide derivatives have shown absorption patterns between 250 nm and 300 nm. nih.gov

Substituents on the thiophene ring can significantly affect the absorption pattern. The introduction of different groups can lead to a shift in the absorption to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). For example, certain substituted thiophene-pyrazole carboxamides exhibit a red shift to around 330 nm, while others show blue shifts to approximately 223-225 nm. nih.gov

In a study involving 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, a related pyrazole derivative, the absorption maxima for its complexes with Cu(II), Co(II), and Ni(II) were observed at 294 nm, 290 nm, and 293 nm, respectively, in an ethanol-water mixed solvent. researchgate.net While not a direct analogue, this highlights the typical UV absorption region for such conjugated systems. Another family of related compounds, pyrazolo[1,5-a]pyrimidines, displays a main absorption band between 340–440 nm, which is attributed to an intramolecular charge transfer process. nih.gov

The electronic properties of the substituent at the 5-position of the pyrazole ring also play a crucial role. The amino group in this compound is an auxochrome, which can intensify the absorption and potentially shift the λmax to longer wavelengths compared to an unsubstituted pyrazole.

Interactive Data Table: UV-Vis Absorption Data for Analogues of this compound

| Compound/Complex | λmax (nm) | Notes | Reference |

| Substituted Thiophene-Pyrazole Carboxamides | ~330 | Red shift observed with certain substituents. | nih.gov |

| Substituted Thiophene-Pyrazole Carboxamides | ~223-225 | Blue shifts observed with other substituents. | nih.gov |

| Cu(II) complex with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 294 | In 1:1 EtOH:H₂O. | researchgate.net |

| Co(II) complex with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 290 | In 1:1 EtOH:H₂O. | researchgate.net |

| Ni(II) complex with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | 293 | In 1:1 EtOH:H₂O. | researchgate.net |

| 7-Substituted 3-methylpyrazolo[1,5-a]pyrimidines | 340-440 | Main absorption band. | nih.gov |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in the reviewed literature, the crystallographic data of several analogues containing both thiophene and pyrazole moieties offer valuable insights into the expected structural features.

The crystal structures of thiophene-appended pyrazole analogues are often stabilized by a network of intra- and intermolecular hydrogen bonds. For example, in the structure of a Schiff base derived from a pyrazolone (B3327878) and a thiazole (B1198619), strong intramolecular N-H···O hydrogen bonds were observed to stabilize the keto-amine tautomeric form in the solid state. scielo.org.za

The relative orientation of the heterocyclic rings is a key structural aspect. In many reported structures of thiophene-pyrazole derivatives, the pyrazole and thiophene rings are not coplanar. The dihedral angle between the planes of the two rings can vary depending on the substituents and the crystal packing forces. For instance, in the crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}acetophenone, the pyrazole ring is planar, and the planes of the pyrazole and the tolyl rings are nearly parallel, with an interplanar angle of 14.46 (2)°. nih.gov

The crystal system and space group are fundamental parameters determined by X-ray diffraction. A study on novel thiophene-based chalcone (B49325) derivatives that serve as precursors to pyrazoles revealed that these compounds crystallize in the monoclinic P21/n space group. researchgate.net Similarly, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a related pyrazole derivative, crystallizes in the monoclinic space group P21/c. mdpi.com

An interactive data table summarizing the crystallographic data for several analogues of this compound is provided below. This data illustrates the common crystal systems and space groups observed for this class of compounds.

Interactive Data Table: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-(pyridin-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Monoclinic | P21/n | Not fully specified | researchgate.net |

| 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | Monoclinic | P21/n | Not fully specified | researchgate.net |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P21/c | a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, β = 105.838(3)° | mdpi.com |

| 2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one – ethanol (B145695) (1/2) | Not specified | Not specified | Not fully specified | researchgate.net |

Computational and Theoretical Investigations of 1 Thiophen 2 Ylmethyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, DFT calculations, often employing functionals such as B3LYP or PBE0 with basis sets like 6-311G or def2-TZVP, are instrumental in predicting a range of molecular properties. nih.govresearchgate.net

Optimized Molecular Geometry

The first step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. nih.gov DFT calculations are used to determine the most stable arrangement of atoms by calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. derpharmachemica.com For pyrazolyl–thiazole (B1198619) derivatives of thiophene (B33073), studies have shown that the pyrazolyl and thiazole rings are nearly coplanar, which can enhance π–π interactions. nih.gov In the case of this compound, the calculations would precisely define the spatial relationship between the thiophene and pyrazole (B372694) rings, connected by the methylene (B1212753) bridge. The resulting optimized structure corresponds to an energy minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for Thiophene-Pyrazole Systems This table presents typical bond lengths and angles derived from DFT calculations for analogous structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S (Thiophene) | ~1.7 Å |

| C=C (Thiophene) | ~1.37 Å | |

| C-N (Pyrazole) | ~1.35 Å | |

| N-N (Pyrazole) | ~1.36 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92° |

| C-N-N (Pyrazole) | ~110° | |

| Dihedral Angle | Thiophene-CH2-N-Pyrazole | Varies with conformation |

Vibrational Frequencies and Spectra Simulation

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated using DFT. derpharmachemica.com These calculated frequencies correspond to the normal modes of vibration, which include stretching, bending, and torsional motions of the atoms.

For complex molecules, the calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. derpharmachemica.com The analysis of pyrazole derivatives often shows characteristic vibrational modes for the pyrazole and thiophene rings, such as C-H stretching in the 3100-3000 cm⁻¹ region and C=C stretching between 1620-1390 cm⁻¹. The simulated IR and Raman spectra are graphical representations of these vibrational modes and their intensities, providing a theoretical fingerprint of the molecule.

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments This table illustrates common vibrational modes and their typical frequency ranges for thiophene and pyrazole containing compounds.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 | N-H stretch | Amine group |

| ~3100 | C-H stretch | Aromatic rings |

| ~1600 | C=N stretch | Pyrazole ring |

| ~1550 | C=C stretch | Thiophene/Pyrazole rings |

| ~1450 | CH₂ scissoring | Methylene bridge |

| ~1100 | C-N stretch | Pyrazole ring |

| ~700 | C-S stretch | Thiophene ring |

NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. Studies on similar pyrazol-5-amine derivatives have found that functionals like B97D and TPSSTPSS with a TZVP basis set can yield highly accurate predictions that correlate well with experimental data obtained in solvents like CDCl₃. nih.gov

The predicted chemical shifts help in the assignment of experimental NMR spectra. For this compound, calculations would predict distinct signals for the protons and carbons of the thiophene ring, the pyrazole ring, the methylene bridge, and the amine group, aiding in its structural confirmation. semanticscholar.org

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges (ppm) Based on computational studies of analogous pyrazole derivatives, the following are expected chemical shift regions.

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

| ¹H | Amine (NH₂) | Broad, ~5.0-6.0 |

| Thiophene Ring | ~6.9-7.4 | |

| Pyrazole Ring | ~5.8, ~7.5 | |

| Methylene (CH₂) | ~5.3 | |

| ¹³C | Thiophene Ring | ~125-140 |

| Pyrazole Ring | ~95, ~140, ~150 | |

| Methylene (CH₂) | ~50 |

UV-Vis Spectral Analysis and Electronic Transitions (HOMO-LUMO)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions. jcsp.org.pk This analysis provides information on the maximum absorption wavelengths (λmax), oscillator strengths, and the specific molecular orbitals involved in the transitions.

The primary electronic transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The energy difference between these orbitals dictates the absorption wavelength. For thiophene-pyrazole systems, these transitions are typically π → π* in nature, involving the delocalized electron systems of the aromatic rings. The calculated UV-Vis spectrum helps to understand the electronic properties and potential colorimetric characteristics of the compound.

Quantum Chemical Descriptors

Quantum chemical descriptors are values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are calculated from the outputs of DFT computations, particularly from the energies and distributions of the frontier molecular orbitals. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. mdpi.com

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In molecules like this compound, the HOMO is often localized on the electron-rich thiophene and amine-substituted pyrazole rings, while the LUMO may be distributed across the entire π-system. jcsp.org.pk

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net

Table 4: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table defines important reactivity descriptors calculated from frontier orbital energies.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential.

For this compound, an MEP analysis would likely reveal a high concentration of negative potential (red) around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring, indicating their potential role as hydrogen bond acceptors. The amine group would also contribute to the electrostatic potential distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis can provide valuable information about:

Hybridization: The hybridization of atomic orbitals in the formation of chemical bonds.

Bonding and Antibonding Interactions: The nature and strength of chemical bonds.

Charge Transfer: The delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which can be quantified to understand intramolecular interactions and stability.

Reactivity Descriptors

Reactivity descriptors are theoretical parameters derived from conceptual Density Functional Theory (DFT) that help in predicting the reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions. Some key reactivity descriptors include:

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. Chemical softness is the reciprocal of hardness.

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons.

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations would provide a theoretical basis for understanding its chemical behavior and reaction mechanisms.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a crucial tool in drug discovery and design, as it helps in understanding the binding mechanism of a potential drug molecule with its biological target.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating various physicochemical properties or theoretical molecular descriptors of the compounds with their experimentally determined biological activities.

A typical QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

While a specific QSAR model for this compound has not been reported, this compound could be included in a dataset of similar pyrazole derivatives to develop a QSAR model for a particular biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Structure Activity Relationship Sar Studies of 1 Thiophen 2 Ylmethyl 1h Pyrazol 5 Amine Analogues

Methodologies for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for pyrazole (B372694) derivatives, including analogues of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, employs a combination of experimental and computational methodologies to understand how chemical structure influences biological activity.

Experimental Approaches:

Synthesis and Biological Evaluation: The primary experimental method involves the synthesis of a series of analogues with systematic structural modifications. These modifications can include altering substituents on the pyrazole and thiophene (B33073) rings, as well as modifying the linker between them. Each synthesized compound is then tested for its biological activity. For instance, a series of thiophene-appended pyrazoles were synthesized and evaluated for their anti-inflammatory and radical scavenging activities.

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction are used to confirm the structures of the synthesized compounds. researchgate.net These methods provide precise information about the spatial arrangement of atoms, which is critical for understanding interactions with biological targets.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. tandfonline.comjapsonline.com By simulating the interaction between the ligand (the pyrazole analogue) and the target, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. For example, docking studies have been used to understand the binding modes of pyrazole derivatives with enzymes like DNA gyrase. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds and to identify the physicochemical properties (e.g., lipophilicity, electronic effects) that are important for activity.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic and structural properties of molecules. nih.gov This can provide insights into the reactivity and stability of the compounds, which can in turn influence their biological activity.

By integrating these diverse methodologies, researchers can build a comprehensive understanding of the SAR for this class of compounds, guiding the rational design of new and more potent therapeutic agents.

Impact of Substitutions on the Pyrazole Ring

N-Substitution Effects

The nitrogen atoms of the pyrazole ring are key sites for substitution, and the nature of the substituent at the N-1 position can have a profound impact on the compound's properties. In this compound, the thiophen-2-ylmethyl group at the N-1 position is a critical determinant of its biological profile.

The stability and biological properties of N-1 substituted pyrazoles often differ from their unsubstituted counterparts. researchgate.net The substituent at N-1 can influence the molecule's lipophilicity, which affects its ability to cross cell membranes, as well as its interaction with biological targets. For instance, the introduction of different aryl or alkyl groups at this position can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Substituent Effects at C-3, C-4, and C-5 Positions

Substitutions at the carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are crucial for modulating the electronic characteristics and biological activity of the molecule. researchgate.netjlu.edu.cn

C-4 Position: The C-4 position is often a site for electrophilic substitution. mdpi.com Introducing various functional groups at this position can alter the molecule's shape and electronic distribution, thereby influencing its binding affinity to biological targets.

C-5 Position: The C-5 position, which bears the amine group in the parent compound, is a critical site for interaction. Modifications to this position or the amine group itself can have a significant impact on activity.

The interplay of substituents at these different positions allows for the fine-tuning of the molecule's properties to achieve desired biological effects.

Influence of the Thiophene Moiety and its Modifications

The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, enhancing binding affinity and specificity. rsc.org Furthermore, the electronic properties of the thiophene ring can influence the properties of the attached pyrazole ring, thereby modulating its reactivity and biological activity.

The combination of the thiophene and pyrazole rings can lead to hybrid molecules with enhanced biological activities and therapeutic potential. rsc.org

Role of the Amine Group in Modulating Structure-Activity Profiles

The amine group at the C-5 position of the pyrazole ring is a key functional group that significantly influences the biological activity of this compound and its analogues. nih.gov This amino group can act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological macromolecules.

The position of the amino group on the pyrazole ring is critical. 5-aminopyrazoles are known to be versatile compounds in medicinal chemistry and have been used as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. nih.gov The primary amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

Studies have shown that the presence and substitution of the amino group are essential for the biological activity of many pyrazole-based compounds. For instance, in some series of compounds, a free primary amino group was found to be crucial for activity. nih.gov The basicity of the amine group can also be modulated by the electronic effects of other substituents on the pyrazole and thiophene rings, which in turn can affect its interaction with biological targets.

Applications As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

5-aminopyrazoles are well-established as valuable synthons and building blocks for the creation of a wide array of heterocyclic products. beilstein-journals.org The 5-amino group provides a nucleophilic center that is crucial for constructing fused heterocyclic systems. beilstein-journals.orgresearchgate.net Specifically, these compounds can function as binucleophiles, readily undergoing cyclocondensation reactions with 1,3-dielectrophiles. beilstein-journals.org This reactivity has been extensively utilized for the synthesis of bicyclic nitrogen heterocycles. beilstein-journals.org

In the context of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, the 5-amino group serves as a versatile handle for further chemical transformations. This functional group allows for the annulation of additional rings onto the pyrazole (B372694) core, leading to the formation of condensed heterocyclic systems. These reactions are fundamental in expanding the chemical diversity of compounds derived from this scaffold.

Table 1: Examples of Fused Heterocyclic Systems Derived from 5-Aminopyrazole Scaffolds

| Precursor Scaffold | Reagent Type | Resulting Fused System |

|---|---|---|

| 5-Aminopyrazole | 1,3-Dielectrophiles (e.g., β-ketoesters, dicarbonyls) | Pyrazolo[3,4-b]pyridines |

| 5-Aminopyrazole | Formamide or derivatives | Pyrazolo[3,4-d]pyrimidines |

The thiophene (B33073) moiety attached via a methylene (B1212753) bridge to the pyrazole nitrogen introduces additional structural and electronic properties without interfering with the key reactivity of the 5-amino group, making the parent compound an ideal precursor for these complex systems.

Pyrazole-Based Scaffolds as Privileged Structures in Drug Design

The pyrazole ring is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov This designation is based on its frequent appearance in a variety of biologically active compounds and approved drugs, its synthetic accessibility, and its favorable drug-like properties. researchgate.netmdpi.com The pyrazole nucleus is a cornerstone of numerous pharmaceuticals designed to treat a wide range of diseases. nih.gov

The metabolic stability of pyrazole derivatives is a significant factor contributing to their prevalence in newly approved drugs. nih.gov A substantial number of pyrazole-containing drugs function as protein kinase inhibitors, a critical class of targeted cancer therapies. mdpi.comnih.gov The pyrazole scaffold serves as a fundamental framework in the structure of these inhibitors, which target kinases such as Akt, Aurora kinases, JAK, and Bcr-Abl. mdpi.comnih.gov

The compound this compound incorporates this privileged pyrazole core. The combination with a thiophene ring, another heterocycle frequently found in bioactive molecules, makes this scaffold particularly attractive for drug discovery programs.

Table 2: Selected FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Target/Class | Therapeutic Use |

|---|---|---|

| Ruxolitinib | Janus Kinase (JAK) Inhibitor | Myelofibrosis, Polycythemia Vera |

| Crizotinib | ALK/ROS1 Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer |

| Encorafenib | B-Raf Kinase Inhibitor | Melanoma, Colorectal Cancer |

| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction, Pulmonary Hypertension |

Role in the Development of Targeted Molecular Probes

Targeted molecular probes are essential tools in chemical biology for visualizing and studying specific biological targets like proteins, enzymes, or nucleic acids. The development of such probes requires a scaffold that can be dually functionalized: one part for selective binding to the target and another part for attaching a reporter group (e.g., a fluorophore, biotin, or radioisotope).

The structure of this compound is well-suited for this purpose. The thiophene-pyrazole core can be elaborated into a ligand that binds selectively to a biological target of interest. The 5-amino group provides a convenient and chemically specific point of attachment for various reporter tags. This primary amine can be readily modified through well-established chemical reactions without compromising the integrity of the core scaffold.

Table 3: Potential Functionalization Reactions for Molecular Probe Synthesis

| Reagent Type | Functional Group on Reporter | Resulting Linkage |

|---|---|---|

| Activated Ester (e.g., NHS-ester) | Carboxylic Acid | Amide |

| Isothiocyanate | --- | Thiourea (B124793) |

| Sulfonyl Chloride | --- | Sulfonamide |

This synthetic versatility allows for the systematic development of a range of molecular probes for studying biological systems, where the thiophene-pyrazole moiety directs the probe to its target and the reporter group enables detection and analysis.

Integration into Multi-Heterocyclic Architectures

Modern drug design often involves the strategy of molecular hybridization, where two or more distinct pharmacophoric units are combined into a single molecule to create hybrid compounds with potentially enhanced or novel biological activities. mdpi.com The this compound scaffold is an excellent platform for creating such multi-heterocyclic architectures.

Beyond the fused systems described in section 7.1, the scaffold can be linked to other distinct heterocyclic rings through its reactive amine handle. For instance, pyrazole-thiophene amides can be synthesized by reacting the 5-amino group with another heterocyclic carboxylic acid, creating a larger, more complex molecule with defined spatial and electronic properties. nih.gov This approach allows for the exploration of a much broader chemical space and the fine-tuning of a compound's properties by combining the characteristics of different heterocyclic systems. This strategy has been used to develop molecules with enhanced efficacy and specificity. mdpi.com

Table 4: Examples of Heterocyclic Moieties for Integration

| Heterocycle to be Integrated | Potential Connection Chemistry | Example Application Area |

|---|---|---|

| Pyridine | Amide bond formation | Kinase Inhibition |

| Thiazole (B1198619) | Amide or Thiourea linkage | Anticancer, Antimicrobial |

| Tetrazole | N-alkylation, C-C coupling | Energetic Materials, Bioisosteres |

| Oxadiazole | Amide bond followed by cyclization | Antimicrobial |

By integrating the this compound core with other key heterocyclic structures, researchers can develop novel molecular architectures with tailored functions for diverse scientific applications.

Q & A

Q. What are the recommended safety protocols for handling 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine in laboratory settings?

- Methodological Answer: The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) . Recommended protocols include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95/P1 masks) for aerosolized particles .

- Ventilation: Work in a fume hood to avoid inhalation exposure.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Waste Disposal: Segregate waste and use licensed disposal services to prevent environmental contamination .

Q. How can researchers verify the purity and structural identity of this compound during synthesis?

- Methodological Answer: Use a combination of analytical techniques:

- Melting Point Analysis: Reported melting point is 72–73°C . Deviations >2°C suggest impurities.

- NMR Spectroscopy: Compare and NMR spectra with published data for pyrazole derivatives (e.g., chemical shifts for thiophene protons at δ ~6.5–7.5 ppm) .

- Mass Spectrometry: Confirm molecular ion peak at m/z 179.24 (CHNS) .

Q. What are common synthetic routes for preparing this compound?

- Methodological Answer: Key strategies include: